molecular formula C11H13NO4 B13789784 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one CAS No. 70978-47-1

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one

Cat. No.: B13789784
CAS No.: 70978-47-1
M. Wt: 223.22 g/mol
InChI Key: OERXDHSXDFTTGV-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C11H13NO4 It is known for its unique structure, which includes an ethyl group, a hydroxyl group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one typically involves the nitration of 5-ethyl-2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propan-1-one moiety. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties .

Properties

CAS No.

70978-47-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-(5-ethyl-2-hydroxy-3-nitrophenyl)propan-1-one

InChI

InChI=1S/C11H13NO4/c1-3-7-5-8(10(13)4-2)11(14)9(6-7)12(15)16/h5-6,14H,3-4H2,1-2H3

InChI Key

OERXDHSXDFTTGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)CC

Origin of Product

United States

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